molecular formula C11H8O2 B583944 naphthalene-2-carboxylic acid CAS No. 1346602-42-3

naphthalene-2-carboxylic acid

Cat. No.: B583944
CAS No.: 1346602-42-3
M. Wt: 178.137
InChI Key: UOBYKYZJUGYBDK-MROVPUMUSA-N
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Description

It is one of the two isomeric carboxylic acid derivatives of naphthalene, the other being 1-naphthoic acid . This compound is characterized by a naphthalene ring substituted with a carboxyl group at the second position, making it a valuable intermediate in various chemical processes.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Uniqueness: Naphthalene-2-carboxylic acid is unique due to its specific position of the carboxyl group, which influences its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism allows for distinct chemical behavior and applications compared to its isomer, 1-naphthoic acid .

Properties

IUPAC Name

naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYKYZJUGYBDK-HFDCNPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

33.3 g (79 mmol) of the compound produced in part (a) above, dissolved in 200 ml of THF are slowly added to a suspension of magnesium (2.9 g, 118 Atg) in 60 ml of THF. Once the addition is complete, the mixture is heated at reflux for 2 hours at which point the temperature of the mixture is permitted to return to ambient temperature. 10.8 g (79 mmol) of anhydrous zinc chloride are added and the mixture is stirred for one hour at ambient temperature, at which point 10.5 g (39.5 mmol) of methyl 6-bromo-2-naphthoate and 500 mg of NiCl2 /DPPE complex are added. This mixture is then stirred for 2 hours at ambient temperature, poured into water, extracted with CH2Cl2, dried and evaporated. The residue is chromatographed on a silica column (eluant: mixture of heptane (70%) and ether (30%). 18.5 (90%) of the methyl ester of 6-[3-(1-adamantyl)-4 ™tert.butyldimethylsilyloxyphenyl]-2-naphthoic acid are obtained. Melting point: 152°-153° C.
Quantity
2.9 g
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reactant
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60 mL
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10.5 g
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200 mL
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10.8 g
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Synthesis routes and methods II

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods III

Procedure details

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0.5 mmol
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0 mmol
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[Compound]
Name
dppf
Quantity
0.085 mmol
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reagent
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Synthesis routes and methods IV

Procedure details

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0.5 mmol
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reactant
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0 mmol
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reactant
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[Compound]
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dppf
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0.085 mmol
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reagent
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